molecular formula C35H33N5O4 B1672469 2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide

2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide

货号: B1672469
分子量: 587.7 g/mol
InChI 键: LGYKPDHARJMLQN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GW-5823 是一种合成的有机化合物,属于胆囊收缩素 A 受体激动剂类。它以其对胆囊收缩素 A 受体的选择性和口服有效性而闻名,该受体在调节饱腹感和食物摄入中起着至关重要的作用。 该化合物因其在治疗肥胖症和其他代谢疾病的潜在治疗应用而被广泛研究 .

准备方法

合成路线和反应条件

GW-5823 的合成涉及几个关键步骤。起始原料通常是取代的苯并二氮杂卓,它与 2-氨基苯并苯酮进行酰基偶联。随后,苯并三唑环被氨置换,并将所得的单酰胺缩醛环化。 反应条件通常涉及使用偶联剂,例如 1-(3-(二甲氨基)-丙基)-3-乙基碳二亚胺盐酸盐 (EDC) 来促进酰化过程 .

工业生产方法

GW-5823 的工业生产遵循类似的合成路线,但针对更高的收率和更短的反应序列进行了优化。这涉及避免受保护中间体的脱保护和酰化,从而减少了有毒和有气味的材料的使用。 该工艺旨在高效且可扩展,适用于大规模生产 .

化学反应分析

反应类型

GW-5823 主要进行取代反应,因为其结构中存在反应性官能团。它还可以在特定条件下参与氧化和还原反应。

常见试剂和条件

    取代反应: 常见试剂包括酰氯和游离酸,在诸如 1-(3-(二甲氨基)-丙基)-3-乙基碳二亚胺盐酸盐 (EDC) 等偶联剂的存在下。

    氧化反应: 可以使用诸如高锰酸钾或三氧化铬等氧化剂。

    还原反应: 通常使用诸如氢化铝锂或硼氢化钠等还原剂。

主要产物

这些反应形成的主要产物包括各种取代的苯并二氮杂卓及其衍生物,它们保留了 GW-5823 的核心结构,同时引入了新的官能团 .

科学研究应用

    化学: 用作模型化合物来研究胆囊收缩素 A 受体激动剂的构效关系。

    生物学: 研究其通过胆囊收缩素 A 受体调节饱腹感和食物摄入的作用。

    医学: 探索其作为治疗肥胖症和其他代谢疾病的潜在治疗剂。

    工业: 用于开发针对胆囊收缩素 A 受体的新药 .

作用机制

GW-5823 通过选择性结合胆囊收缩素 A 受体发挥作用,胆囊收缩素 A 受体是一种 G 蛋白偶联受体,调节营养物质稳态。结合后,GW-5823 激活受体,导致促进饱腹感和减少食物摄入的细胞内信号通路刺激。 涉及的分子靶标包括 Gs、Gi 和 Gq 蛋白亚型,它们介导受体激活的下游效应 .

相似化合物的比较

类似化合物

    地瓦西平: 另一种胆囊收缩素 A 受体拮抗剂,用于治疗胰腺炎和肠易激综合征。

    FK 480: 一种胆囊收缩素 A 受体拮抗剂,用于治疗胰腺癌。

    天冬酰胺: 胆囊收缩素受体的非肽拮抗剂.

GW-5823 的独特性

GW-5823 由于其作为胆囊收缩素 A 受体激动剂的高选择性和口服有效性而独一无二。 与其他作为拮抗剂作用的化合物不同,GW-5823 作为完全激动剂发挥作用,使其成为调节饱腹感和治疗代谢疾病的治疗应用的有希望的候选者 .

生物活性

The compound 2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on summarizing the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that incorporates both benzodiazepine and indazole moieties. The structural formula can be represented as follows:

C23H24N4O3\text{C}_{23}\text{H}_{24}\text{N}_4\text{O}_3

This structure is significant as it may influence the compound's interaction with biological targets.

The biological activity of the compound is primarily attributed to its interaction with central nervous system (CNS) receptors. Benzodiazepines are known to modulate the GABA_A receptor, leading to anxiolytic, sedative, and muscle relaxant effects. The presence of the indazole group may enhance these effects or introduce novel mechanisms of action.

Antimicrobial Activity

In a study assessing various derivatives of benzodiazepines, compounds similar to the one demonstrated significant antibacterial activity against Escherichia coli and Bacillus subtilis. The zones of inhibition for these compounds ranged from 9 mm to 15 mm at concentrations of 100 µg/mL, indicating moderate antibacterial properties when compared to standard drugs like ciprofloxacin .

Central Nervous System Activity

Research involving the synthesis and evaluation of similar benzodiazepine derivatives has shown promising results regarding CNS activity. For instance, certain compounds exhibited effects comparable to diazepam in behavioral models, suggesting potential anxiolytic properties . The acute toxicity (LD50) values were also determined, providing insights into safety profiles.

Case Studies

  • Case Study: CNS Activity Evaluation
    • A derivative closely related to our compound was tested in mouse models for its CNS effects. It showed significant reductions in anxiety-like behaviors at doses of 10 mg/kg, paralleling the effects observed with diazepam .
  • Case Study: Antimicrobial Screening
    • A series of benzodiazepine derivatives were screened for their antimicrobial properties. Compounds were tested against various bacterial strains, revealing that those with similar structural motifs displayed notable inhibition zones (up to 15 mm) against Bacillus subtilis .

Table 1: Antimicrobial Activity Results

Compound IDConcentration (µg/mL)Zone of Inhibition (mm)% Activity Compared to Standard
9100934.61
101001450.00
111001243.57

Table 2: CNS Activity Evaluation

Compound IDDose (mg/kg)Effect on Anxiety Behavior
A10Significant reduction
B20Moderate reduction

属性

分子式

C35H33N5O4

分子量

587.7 g/mol

IUPAC 名称

2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C35H33N5O4/c1-23(2)39(25-17-19-26(44-3)20-18-25)33(41)22-38-31-15-9-10-16-32(31)40(24-11-5-4-6-12-24)35(43)28(34(38)42)21-30-27-13-7-8-14-29(27)36-37-30/h4-20,23,28H,21-22H2,1-3H3,(H,36,37)

InChI 键

LGYKPDHARJMLQN-UHFFFAOYSA-N

SMILES

CC(C)N(C1=CC=C(C=C1)OC)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)CC4=C5C=CC=CC5=NN4)C6=CC=CC=C6

规范 SMILES

CC(C)N(C1=CC=C(C=C1)OC)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)CC4=C5C=CC=CC5=NN4)C6=CC=CC=C6

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

GW-5823;  GW 5823;  GW5823 .

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide
Reactant of Route 2
2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide
Reactant of Route 3
2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide
Reactant of Route 4
Reactant of Route 4
2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide
Reactant of Route 5
2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide
Reactant of Route 6
2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。